3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is a chemical compound with significant interest in medicinal chemistry and organic synthesis. Its unique structure combines a pyridine ring with a tetrahydropyridine moiety, which contributes to its potential biological activities. The compound is classified as a heterocyclic organic compound, specifically falling under the category of nitrogen-containing heterocycles.
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is classified as:
The synthesis of 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula of 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is . The InChI representation of this compound is:
The compound features a pyridine ring substituted at the 5-position by a 1,2,3,6-tetrahydropyridinyl group and a fluorine atom at the 3-position. This structural arrangement is crucial for its pharmacological properties.
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride undergoes various chemical reactions:
Common reagents used in these reactions include sodium borohydride for reductions and various oxidizing agents depending on the desired product. The choice of solvent and temperature can significantly affect the reaction pathways and yields.
The mechanism of action for 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. The presence of both the pyridine and tetrahydropyridine moieties allows for versatile interactions in biological systems.
Research has indicated that compounds with similar structures may exhibit activity at neurotransmitter receptors or may serve as enzyme inhibitors. Detailed studies are needed to elucidate specific mechanisms for this compound.
The physical properties of 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride include:
The chemical properties include:
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride has several applications in scientific research:
One-pot multicomponent reactions significantly enhance synthetic efficiency for fluorinated heterocycles by minimizing purification steps and improving atom economy. For 3-fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine, a Mannich-type reaction serves as the foundational strategy. This approach involves the condensation of ethyl 4,4-difluoroacetoacetate (a fluorinated building block) with formaldehyde and primary amine hydrochlorides under acidic conditions (acetate buffer, pH 4). The reaction selectively yields difluoromethyl-containing 1,2,3,6-tetrahydropyridine derivatives with up to 90% efficiency. The pH-controlled selectivity is critical, as deviations promote competitive formation of hexahydropyrimidine byproducts. Stereochemical outcomes are influenced by reactant stereochemistry; for example, using (S)-α-amino acid ester hydrochlorides generates diastereomeric mixtures of tetrahydropyridines. This method eliminates the need for isolation of intermediates, demonstrating exceptional step economy for constructing the tetrahydropyridine core with fluorinated substituents [2].
Catalytic C–H functionalization enables precise modification of the tetrahydropyridine core at late stages, avoiding harsh de novo synthesis conditions. Key catalytic systems include:
Table 1: Catalytic Systems for Tetrahydropyridine Functionalization
Catalyst | Reaction Type | Position Modified | Yield Range | Key Application Example |
---|---|---|---|---|
Pd(OAc)₂/PPh₃ | Suzuki-Miyaura Coupling | C-4 of Pyridine | 70–85% | Synthesis of bipyridyl analogs [5] |
CuI/Proline | Ullmann-type Amination | N-Alkylation | 65–78% | Introduction of pharmacophores [9] |
Ni(COD)₂/Phenanthroline | Reductive Cross-Coupling | C-3 of Tetrahydropyridine | 60–72% | Synthesis of unsymmetrical diaryl derivatives [5] |
Palladium-catalyzed Suzuki coupling proves particularly effective for introducing aryl/heteroaryl groups at the C-4 position of the pyridine ring, using arylboronic acids and Pd(OAc)₂/PPh₃ (2–5 mol%) in toluene/water (3:1) at 80°C. Copper-catalyzed N-alkylation facilitates the attachment of pharmacophore-bearing alkyl halides to the tetrahydropyridine nitrogen, with CuI (10 mol%) and L-proline (20 mol%) in DMSO at 100°C. Nickel-catalyzed reductive cross-coupling allows direct functionalization of the tetrahydropyridine C-3 position using Ni(COD)₂ and 1,10-phenanthroline under zinc dust reduction. These catalytic strategies provide modular access to structural analogs while preserving the acid-labile dihydropyridine moiety [5] [9].
Fluorinated synthons enhance reactivity and streamline synthetic routes to the target compound. Ethyl 4,4-difluoroacetoacetate serves as a versatile precursor in Mannich cyclizations, leveraging the electron-withdrawing nature of fluorine to stabilize enolate intermediates. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct electrophilic fluorination of pyridin-3-ol derivatives at C-5, circumventing Balz-Schiemann sequences. Comparative analysis of fluorinated intermediates reveals that 3-fluoro-5-bromopyridine (over 3,5-dibromopyridine) significantly improves Suzuki coupling efficiency with tetrahydropyridinyl pinacol boronate (yield increase from 45% to 82%), attributed to reduced steric hindrance and electronic activation. Additionally, 5-(1,2,3,6-tetrahydropyridin-4-yl)pyridin-3-ol acts as a precursor for late-stage fluorination, though this requires an extra step compared to direct coupling of fluorinated units. SynQuest Labs data highlights the commercial availability of fluorinated piperidine analogs like 3-fluoro-5-(piperidin-4-yl)pyridine dihydrochloride (CAS 1638968-09-8), but their saturated cores necessitate dehydrogenation for conversion to tetrahydropyridine derivatives, adding synthetic burden [4] [8].
Conversion of the free base to the dihydrochloride salt improves crystallinity, stability, and solubility for pharmacological testing. Optimal salt formation involves bubbling anhydrous HCl gas through a cold (−10°C) dichloromethane solution of the free base until precipitation completes. Alternatively, concentrated hydrochloric acid (2.2 equiv.) in ethanol can be added dropwise to the free base in isopropanol at 0°C. Critical purification parameters include:
Table 2: Salt Purification Methods and Outcomes
Method | Solvent System | Purity Achieved | Recovery Yield | Advantages |
---|---|---|---|---|
Recrystallization | EtOH/EtOAc (1:5 v/v) | >99% (HPLC) | 70–75% | Removes organic impurities |
Anti-Solvent Addition | IPA + MTBE (1:3 v/v) | 98–99% | 85–90% | High recovery, minimal product loss |
Chromatography | SiO₂; CH₂Cl₂/MeOH/NH₄OH (90:9:1) | >99% | 60–65% | Effective for complex mixtures |
Recrystallization from ethanol/ethyl acetate yields analytically pure needles, while anti-solvent addition (isopropanol with methyl tert-butyl ether) provides higher recovery for scale-up. The dihydrochloride salt shows hygroscopic tendencies, requiring storage under anhydrous conditions with desiccants. X-ray powder diffraction (XRPD) confirms crystallinity, with characteristic peaks at 2θ = 12.8°, 15.3°, and 24.7°. Differential scanning calorimetry (DSC) reveals a sharp endotherm at 218–220°C corresponding to the melting/decomposition point. Strict control of stoichiometry (2.0–2.2 equiv. HCl) prevents monohydrochloride contamination, which exhibits distinct thermal behavior (DSC endotherm at 195°C) [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: